![molecular formula C10H15NO B13301176 {3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
{3-[(Propan-2-yl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Propan-2-yl)amino]phenyl}methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Propan-2-yl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with isopropylamineThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[(Propan-2-yl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Propan-2-yl)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for specific receptors, influencing various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(Propan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The isopropylamino group may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: Lacks the isopropylamino group, making it less reactive in certain reactions.
3-Aminophenylmethanol: Contains an amino group instead of an isopropylamino group, leading to different reactivity and applications.
3-Isopropylphenylmethanol: Lacks the amino group, affecting its biological activity and chemical properties.
Uniqueness
{3-[(Propan-2-yl)amino]phenyl}methanol is unique due to the presence of both the isopropylamino and hydroxyl groups
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[3-(propan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-10-5-3-4-9(6-10)7-12/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
INAHHTCBBZHGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


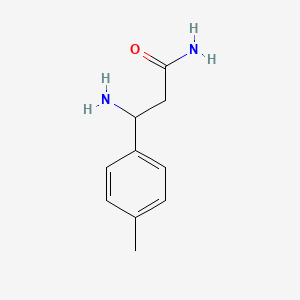
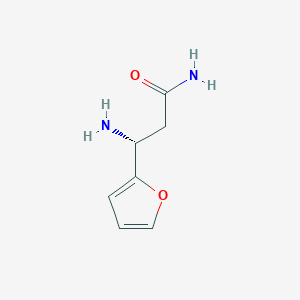
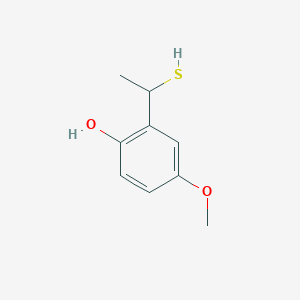
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)


![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
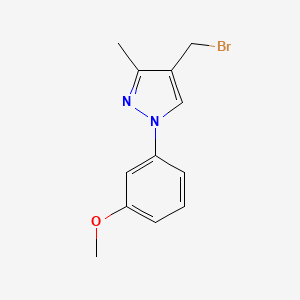


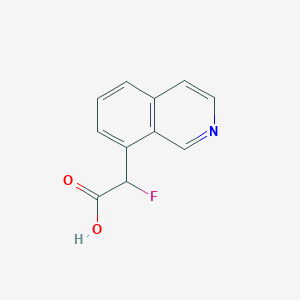
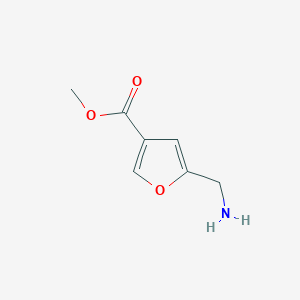
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13301173.png)
